molecular formula C7H5BrINO B1447311 2-Bromo-4-iodobenzamide CAS No. 1261516-26-0

2-Bromo-4-iodobenzamide

Cat. No. B1447311
M. Wt: 325.93 g/mol
InChI Key: ORXZIYFNBWBQCP-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzamide is a chemical compound with the CAS Number: 1261516-26-0 . It has a molecular weight of 325.93 and its linear formula is C7H5BrINO .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-iodobenzamide is represented by the linear formula C7H5BrINO . The InChI code for this compound is 1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H, (H2,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4-iodobenzamide are not available, benzamide derivatives are commonly employed in various chemical reactions .


Physical And Chemical Properties Analysis

2-Bromo-4-iodobenzamide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature . .

Scientific Research Applications

Crystal Engineering and Molecular Interaction

2-Bromo-4-iodobenzamide plays a significant role in crystal engineering, where it contributes to the formation of molecular tapes via strong hydrogen bonds and weak halogen interactions. The crystal structure of this compound is characterized by an amide dimer tape and iodo-nitro interaction, exhibiting good structural insulation between hydrogen bonding and halogen bonding domains. This highlights its potential for designing complex crystal structures (Saha, Nangia, & Jaskólski, 2005).

Synthon for Heterocyclic Compounds

2-Bromo-4-iodobenzamide serves as an important synthon for designing and synthesizing various nitrogen-containing heterocyclic compounds and their annulated derivatives. This compound undergoes palladium-catalyzed cross-coupling and subsequent reactions to form complex structures, showcasing its utility in the field of synthetic organic chemistry (Mmonwa & Mphahlele, 2016).

Reagent for Selective Oxidation

2-Bromo-4-iodobenzamide is involved in the synthesis of novel benziodazole oxides, which act as selective oxidizing reagents. These compounds are capable of oxidizing primary alcohols to aldehydes and non-symmetric sulfides to chiral sulfoxides, demonstrating their versatility and potential application in various chemical transformations (Zhdankin, Smart, Zhao, & Kiprof, 2000).

Catalytic Synthesis of Organic Compounds

This compound is also used in the catalytic synthesis of biologically active derivatives, such as 3-hydroxyisoindolin-1-ones. Its ability to participate in complex catalytic reactions highlights its importance in the synthesis of compounds with potential pharmaceutical applications (Kavala et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Bromo-4-iodobenzamide are not available, it’s worth noting that benzamide derivatives are commonly used in various fields of research and industry, including pharmaceutical chemistry, agrochemicals, cosmetics, textiles, dyes, and metal coordination chemistry . Therefore, it’s reasonable to expect that 2-Bromo-4-iodobenzamide could have potential applications in these or related fields.

properties

IUPAC Name

2-bromo-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZIYFNBWBQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… 2-Bromo-4-iodobenzamide (400 mg, 1.23 mmol) was added into a round-bottom flask followed by addition of POCl 3 (30 mL, excess). The mixture was stirred at 110 C for 12 h, and …
Number of citations: 30 pubs.acs.org

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